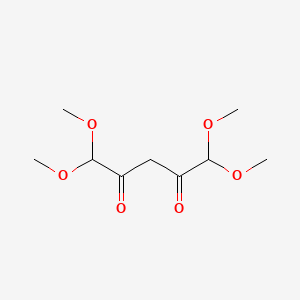
1,1,5,5-Tetramethoxypentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5,5-Tetramethoxypentane-2,4-dione is an organic compound with the molecular formula C9H16O6 It is a derivative of pentane-2,4-dione, where the hydrogen atoms at positions 1 and 5 are replaced by methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetramethoxypentane-2,4-dione can be synthesized through the reaction of pentane-2,4-dione with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the methoxy groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,5,5-Tetramethoxypentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
1,1,5,5-Tetramethoxypentane-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,5,5-tetramethoxypentane-2,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved in its mechanism of action include:
Electrophilic Addition: The compound can add to nucleophilic sites on proteins or nucleic acids.
Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles, altering the compound’s properties and interactions.
Comparison with Similar Compounds
1,1,5,5-Tetramethoxypentane-2,4-dione can be compared with other similar compounds, such as:
1,1,1,5,5,5-Hexafluoropentane-2,4-dione: This compound has fluorine atoms instead of methoxy groups, leading to different chemical properties and reactivity.
1,1,5,5-Tetrafluoropentane-2,4-dione: Similar to the hexafluoro derivative but with fewer fluorine atoms, affecting its stability and reactivity.
2,4-Pentanedione: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and applications.
Properties
Molecular Formula |
C9H16O6 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1,1,5,5-tetramethoxypentane-2,4-dione |
InChI |
InChI=1S/C9H16O6/c1-12-8(13-2)6(10)5-7(11)9(14-3)15-4/h8-9H,5H2,1-4H3 |
InChI Key |
AAJTVDZDAICWRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CC(=O)C(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)


![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)








![1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486839.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)
